molecular formula C21H22BrN3 B12389430 MtInhA-IN-1

MtInhA-IN-1

货号: B12389430
分子量: 396.3 g/mol
InChI 键: JODDVKBKBLHAOT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MtInhA-IN-1 is a selective and orally active inhibitor of the Mycobacterium tuberculosis NADH-dependent enoyl-acyl carrier protein reductase (MtInhA). This compound has shown significant potential in combating Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This compound has an IC50 value of 0.23 μM and is effective against the Mycobacterium tuberculosis H37Rv strain with a minimum inhibitory concentration (MIC) of 0.4 μM .

准备方法

The synthesis of MtInhA-IN-1 involves multiple steps, including the formation of various ring structures. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product .

化学反应分析

MtInhA-IN-1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

科学研究应用

MtInhA-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of enoyl-acyl carrier protein reductase. In biology, it is employed to investigate the mechanisms of bacterial resistance and the development of new antibacterial agents. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of tuberculosis. Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting Mycobacterium tuberculosis .

作用机制

The mechanism of action of MtInhA-IN-1 involves the inhibition of the Mycobacterium tuberculosis NADH-dependent enoyl-acyl carrier protein reductase (MtInhA). This enzyme is crucial for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. By inhibiting MtInhA, this compound disrupts the production of mycolic acids, leading to the inhibition of bacterial growth and survival. The molecular targets and pathways involved in this process include the binding of this compound to the active site of the enzyme, preventing the reduction of enoyl-ACP or enoyl-CoA substrates .

相似化合物的比较

MtInhA-IN-1 is unique compared to other similar compounds due to its high selectivity and potency against Mycobacterium tuberculosis. Similar compounds include other inhibitors of enoyl-acyl carrier protein reductase, such as isoniazid and ethionamide. this compound has shown superior efficacy and lower cytotoxicity in comparison to these compounds. The structural modifications in this compound contribute to its enhanced activity and selectivity .

属性

分子式

C21H22BrN3

分子量

396.3 g/mol

IUPAC 名称

6-bromo-2-methyl-N-(4-piperidin-1-ylphenyl)quinolin-4-amine

InChI

InChI=1S/C21H22BrN3/c1-15-13-21(19-14-16(22)5-10-20(19)23-15)24-17-6-8-18(9-7-17)25-11-3-2-4-12-25/h5-10,13-14H,2-4,11-12H2,1H3,(H,23,24)

InChI 键

JODDVKBKBLHAOT-UHFFFAOYSA-N

规范 SMILES

CC1=CC(=C2C=C(C=CC2=N1)Br)NC3=CC=C(C=C3)N4CCCCC4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。